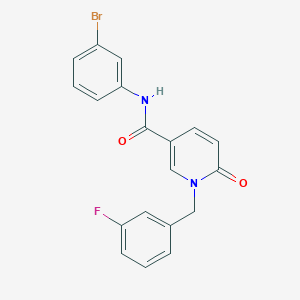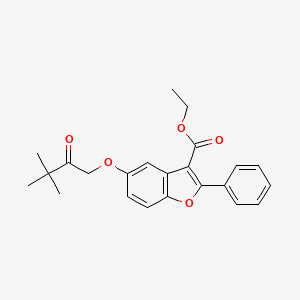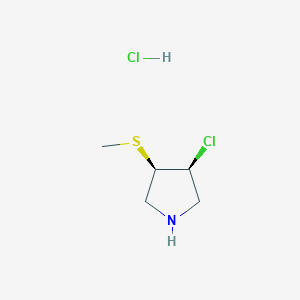![molecular formula C23H17FN2O2 B2585188 (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327177-36-5](/img/structure/B2585188.png)
(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, also known as FC-1, is a synthetic compound that belongs to the class of chromene derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis, as well as inhibiting angiogenesis and metastasis.
In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB and MAPK signaling pathways. It also exhibits anti-oxidant and anti-inflammatory effects in animal models of inflammation.
In neurodegenerative disorders, this compound has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation, as well as promoting neuronal survival and neurite outgrowth. It has been studied in animal models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia, showing promising results.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve multiple targets and signaling pathways. In cancer, this compound has been shown to inhibit the activity of topoisomerase IIα, as well as modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. In inflammation, this compound has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, as well as regulate the expression of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, as well as promote neuronal survival and neurite outgrowth.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in vitro and in vivo. In cancer, this compound induces cell cycle arrest and apoptosis, as well as inhibits angiogenesis and metastasis. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, as well as inhibits the activation of NF-κB and MAPK signaling pathways. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation, as well as promotes neuronal survival and neurite outgrowth.
Advantages and Limitations for Lab Experiments
(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high yield and purity, as well as its well-characterized synthesis method and spectroscopic properties. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Further studies are needed to optimize the formulation and delivery of this compound for in vivo experiments.
Future Directions
There are several future directions for the study of (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, including:
1. Further optimization of the synthesis method for higher yield and purity.
2. Investigation of the pharmacokinetics and bioavailability of this compound in animal models.
3. Evaluation of the efficacy and safety of this compound in preclinical and clinical trials for cancer, inflammation, and neurodegenerative disorders.
4. Elucidation of the molecular targets and signaling pathways involved in the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound.
5. Development of novel formulations and delivery systems for this compound to enhance its solubility and bioavailability.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its biochemical and physiological effects. Further studies are needed to elucidate its mechanism of action and optimize its formulation and delivery for in vivo experiments.
Synthesis Methods
The synthesis of (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves the reaction of 4-fluoro-2-methylaniline with 3-acetyl-4-hydroxycoumarin in the presence of an acid catalyst. The resulting intermediate is then reacted with phenyl isocyanate to obtain this compound. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various spectroscopic techniques.
properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)imino-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c1-15-13-17(24)11-12-20(15)26-23-19(14-16-7-5-6-10-21(16)28-23)22(27)25-18-8-3-2-4-9-18/h2-14H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNHYZBROGQLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2585105.png)
![2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2585107.png)
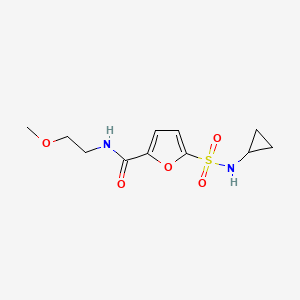
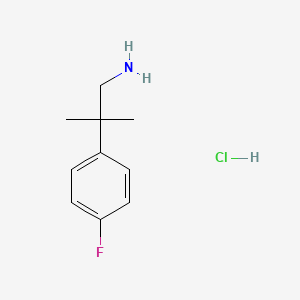
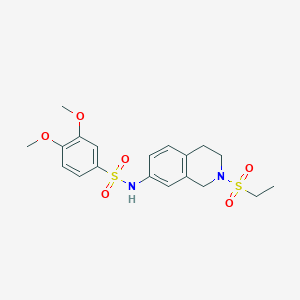

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2585114.png)
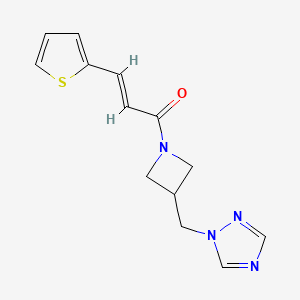
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-4-yl)acetate](/img/structure/B2585116.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide](/img/structure/B2585119.png)
